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molecular formula C5H9N3O2 B8396913 2-(5-Hydroxymethyl-1,2,4-triazol-1-yl)ethanol CAS No. 233278-55-2

2-(5-Hydroxymethyl-1,2,4-triazol-1-yl)ethanol

Cat. No. B8396913
M. Wt: 143.14 g/mol
InChI Key: YCBOBWBQRISZNO-UHFFFAOYSA-N
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Patent
US06355798B1

Procedure details

A solution of 2-(1,2,4-triazol-1yl)ethanol (5.0 g, 44 mmol) in 38% w/v aqueous formaldehyde (25 ml) was stirred and heated at 135° C. in a sealed tube for 18 hours. Upon cooling the volatiles were removed in vacuo (azeotroping with ethanol). The residue was purified by chromatography on silica gel, eluting with 5→10→15% methanol-dichloromethane to give the title compound (4.3 g, 68%) as a thick oil. 1H NMR (360 MHz, d6-DMSO) δ 3.69-3.74 (2H, m), 4.24 (2H, t, J=5.7 Hz), 4.60 (2H, d, J=5.7 Hz), 4.96 (1H, t, J=5.3 Hz), 5.51 (1H, t, J=5.8 Hz), 7.84 (1H, s); MS (ES+) m/e 144 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][OH:8])[CH:5]=[N:4][CH:3]=[N:2]1.[CH2:9]=[O:10]>>[OH:10][CH2:9][C:5]1[N:1]([CH2:6][CH2:7][OH:8])[N:2]=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(N=CN=C1)CCO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo (azeotroping with ethanol)
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5→10→15% methanol-dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=NN1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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